N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine
Übersicht
Beschreibung
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine is a compound belonging to the nitrobenzene family of chemicals. It has been researched for various biologically important applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a piperidin-1-ylamino group attached to a benzene ring, giving it unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine typically involves the substitution of a fluorine atom on a nitrobenzene derivative with a piperidin-1-ylamino group. One common method involves the reaction of 4-nitrochlorobenzene with potassium fluoride to produce 4-fluoronitrobenzene, which is then reacted with piperidine under specific conditions to yield the desired compound .
Analyse Chemischer Reaktionen
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group and fluorine atom can be replaced by other groups in the presence of suitable reagents, such as phenols and potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial properties.
Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom enhances its reactivity, allowing it to participate in various chemical reactions. The piperidin-1-ylamino group contributes to its biological activity by interacting with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine can be compared with other similar compounds, such as:
4-Fluoronitrobenzene: This compound lacks the piperidin-1-ylamino group, making it less biologically active.
3-Fluoro-4-morpholinoaniline: This compound has a morpholino group instead of a piperidin-1-ylamino group, which affects its chemical and biological properties.
4-Nitrochlorobenzene: This compound is a precursor in the synthesis of this compound and lacks the fluorine atom.
The unique combination of the fluorine atom, nitro group, and piperidin-1-ylamino group in this compound gives it distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)piperidin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)4-5-11(10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSPXVQUWQQANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.